molecular formula C7H7NO B14891207 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one

Cat. No.: B14891207
M. Wt: 121.14 g/mol
InChI Key: DCEFFSMKXPNLKN-UHFFFAOYSA-N
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Description

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one is a bicyclic lactam featuring a fused cyclopentane-pyrrolone system. Its synthesis often involves key strategies such as acylative-Nazarov cyclization cascades, enabling efficient construction of the fused ring system (e.g., via reactions with indoles or thiophenes) . The molecular formula C₆H₆N₂O (molecular weight: 122.12 g/mol) and predicted physical properties (density: ~1.366 g/cm³, boiling point: ~512.5°C) highlight its compact, polarizable structure .

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

4,5-dihydro-1H-cyclopenta[b]pyrrol-6-one

InChI

InChI=1S/C7H7NO/c9-6-2-1-5-3-4-8-7(5)6/h3-4,8H,1-2H2

InChI Key

DCEFFSMKXPNLKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CN2

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Core Structure Assembly

Acid-Catalyzed Intramolecular Cyclization

Intramolecular cyclization of linear precursors remains a cornerstone for constructing the fused cyclopenta-pyrrolone system. For instance, methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates undergo acid-mediated cyclization in ethanol or methanol at elevated temperatures (40–80°C), forming the dihydrocyclopenta[b]pyrrolone skeleton. The addition of acetic acid as a co-solvent enhances dehydration kinetics, improving yields from 24% to 36% in model reactions.

Transition-Metal Catalyzed Cyclizations

Palladium and copper catalysts enable regioselective cyclization of alkynyl precursors. A representative protocol involves Sonogashira coupling of 4-bromofuran-2-carbaldehyde with ethynyl mesitylene, followed by cyclization under calcium triflimide [Ca(NTf2)₂] and copper(II) triflate [Cu(OTf)₂] catalysis. This method achieves 59% yield for analogous cyclopenta[b]pyrrolones in 1,2-dichloroethane at 80°C.

Multicomponent Reaction (MCR) Approaches

Three-Component Condensation

A one-pot MCR combining methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines generates 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which serve as precursors for dihydrocyclopenta[b]pyrrolones. Optimized conditions (EtOH, 40°C, 1.5 h) yield 72–94% of products, with acetic acid critical for dehydrating intermediates.

Table 1: Optimization of MCR Conditions for Precursor Synthesis
Solvent Temperature (°C) Catalyst Yield (%)
MeOH 25 None 24
EtOH 40 AcOH 36
EtOH/AcOH 80 Cu(OTf)₂ 72–94

Ring-Opening and Recyclization Techniques

Hydrazine-Mediated Ring Expansion

Treatment of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in dioxane (40°C, 1:5 molar ratio) induces ring-opening and subsequent recyclization to 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Yields reach 56–80% after 20 h, though excessive hydrazine promotes side reactions.

Thermal Isomerization Pathways

Photothermal methods enable isomerization of pre-motor compounds into dihydrocyclopenta[b]pyrrolones. For example, 2-(1,5-dimethyl-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-ylidene)-1,2-dihydro-3H-pyrrol-3-one undergoes reversible photoisomerization at 40–80°C, though yields remain moderate (42–59%).

Catalytic Systems and Solvent Effects

Dual Catalysis with Calcium and Copper

Combining Ca(NTf2)₂ (5 mol%) and Cu(OTf)₂ (10 mol%) in 1,2-DCE accelerates cyclization of furylcarbinols and anilines, achieving 59% yield within 1.25 h at 80°C. Tetrabutylammonium hexafluorophosphate (nBu₄NPF₆) additives stabilize intermediates, reducing side product formation.

Table 2: Impact of Catalysts on Cyclization Efficiency
Catalyst System Solvent Time (h) Yield (%)
Ca(NTf2)₂ + Cu(OTf)₂ 1,2-DCE 1.25 59
Pd(PPh₃)₄ + CuI DIPA 2.0 44
None MeOH 20 24

Purification and Characterization

Crystallization vs. Chromatography

Products are typically isolated via crystallization from ethanol or ethyl acetate, avoiding chromatography for scalability. Purity exceeds 95% (HPLC), with melting points ranging 220–223°C for derivatives.

Spectroscopic Validation

1H NMR spectra feature characteristic pyrrolone protons at δ 5.91–6.21 ppm and carbonyl signals at 1715 cm⁻¹ (IR). X-ray crystallography confirms the bicyclic structure, with bond lengths (C=O: 1.21 Å) and angles consistent with density functional theory (DFT) models.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Properties of 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Applications
4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one C₆H₆N₂O 122.12 Bicyclic lactam; fused cyclopentane-pyrrolone Acylation-Nazarov cyclization Pharmaceutical intermediates
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one C₆H₆N₂O 122.12 Isomeric pyrrolo-pyrrolone system; distinct ring fusion Reductive amination/lactam formation M1 PAMs development
3,4-Dihydrocyclopenta[b]indol-1(2H)-one C₁₁H₉NO 171.20 Indole-fused cyclopentanone; extended π-system Acylation-Nazarov cyclization Natural product synthesis (e.g., Bruceolline E)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Carboxylate-substituted; [c]-fusion position N/A Specialty chemical intermediates
4,5-Dihydrocyclopenta[b]thiophen-6-one C₇H₆OS 138.19 Thiophene-based analogue; sulfur heteroatom Crystallographic analysis Low-bandgap materials

Physical and Electronic Properties

  • Solubility and Stability: The tert-butyl carboxylate derivative (C₁₂H₁₉NO₃) exhibits enhanced solubility in organic solvents due to its bulky substituent, contrasting with the parent compound’s polar lactam core .

Research Findings and Trends

  • Structural Insights: X-ray studies of the thiophene analogue reveal columnar stacking along the b-axis, driven by non-covalent interactions absent in the parent compound .
  • Synthetic Versatility : The acylation-Nazarov cascade is adaptable to diverse substrates (e.g., indoles, thiophenes), enabling rapid access to polycyclic frameworks .
  • Safety Considerations : Lactam derivatives like the tert-butyl carboxylate compound require stringent handling protocols, reflecting broader safety challenges in heterocyclic chemistry .

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